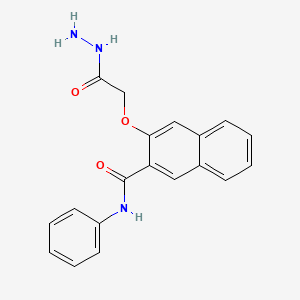
3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the reaction of hydrazine hydrate with cinnamoyl(2-hydroxybenzoyl)methanes in acetic acid, leading to the formation of pyrazole derivatives . Another synthesis method includes the cyclization of hydrazinyl-naphthyridine with aroylbenzoic acids in ethanol with a catalytic amount of sulfuric acid under solid-state conditions . These methods suggest that the synthesis of 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide could potentially involve similar cyclization reactions or condensation steps with appropriate precursors.
Molecular Structure Analysis
The molecular structures of the synthesized compounds in the papers are confirmed by NMR spectroscopy . This technique is crucial for determining the structure of organic compounds, including the one of interest, as it provides detailed information about the molecular framework and the environment of different atoms within the molecule.
Chemical Reactions Analysis
The papers describe the cycloaddition reactions of synthesized pyrazoles with ortho-benzoquinodimethane, followed by oxidation to yield naphthylpyrazoles . These reactions indicate that the compound may also undergo similar cycloaddition reactions if it possesses reactive sites compatible with dienophiles like ortho-benzoquinodimethane.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide are not provided, the papers do discuss the properties of similar compounds. For instance, the antimicrobial activity of phthalazinone derivatives is evaluated, showing that some compounds exhibit good antibacterial and antifungal activities . Potentiometric studies on related benzamide derivatives with various metal ions in different media are also reported, which could be relevant for understanding the binding and complexation behavior of the compound of interest .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Researchers have synthesized hydrazone sensitizers, including compounds structurally related to 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide, for potential applications in dye-sensitized solar cells. The absorption spectra of these compounds exhibited significant shifts in different solvent polarities, suggesting their utility in photovoltaic applications (Al‐Sehemi et al., 2015).
Biological Evaluation
- Some derivatives of hydrazine, akin to the structure of 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide, have been tested for antimicrobial and anti-inflammatory activities. These studies indicate the potential for these compounds to be used in medical research, particularly in developing new antimicrobial agents (Thomas et al., 2009).
Fluorogenic Probe Development
- A novel fluorogenic probe based on the hydrazino-naphthalimide system, similar to 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide, has been developed for the detection of tert-butoxy radicals. This highlights the potential of such compounds in developing sensitive probes for reactive oxygen species in both in vitro and in cellulo settings (Ma et al., 2013).
Corrosion Inhibition Studies
- Compounds similar to 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide have been investigated as corrosion inhibitors for mild steel in sulfuric acid solutions. The research indicates these compounds, particularly their metal complexes, can effectively inhibit corrosion, showing their potential in industrial applications (Shehata, 2017).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions that should be taken while handling it.
Zukünftige Richtungen
This could involve potential applications of the compound, areas of research it could be useful in, and how its synthesis and properties could be improved.
Eigenschaften
IUPAC Name |
3-(2-hydrazinyl-2-oxoethoxy)-N-phenylnaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c20-22-18(23)12-25-17-11-14-7-5-4-6-13(14)10-16(17)19(24)21-15-8-2-1-3-9-15/h1-11H,12,20H2,(H,21,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDDYKDAWCHNNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)
![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)
![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)




